molecular formula C14H19N7O2S B2514333 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797076-47-1

1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2514333
CAS No.: 1797076-47-1
M. Wt: 349.41
InChI Key: DZHMBQXWPAVWFC-UHFFFAOYSA-N
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Description

1-Methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked via a carboxamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted at the 1-position by a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. This structural architecture combines nitrogen-rich heterocycles (triazole and thiadiazole) with a flexible piperidine scaffold, which may enhance binding to biological targets through hydrogen bonding and hydrophobic interactions. The presence of the thiadiazole ring, known for its electron-withdrawing properties, could influence the compound’s reactivity and pharmacokinetic profile .

Properties

IUPAC Name

1-methyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O2S/c1-9-12(24-19-16-9)14(23)21-5-3-10(4-6-21)7-15-13(22)11-8-20(2)18-17-11/h8,10H,3-7H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMBQXWPAVWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity (Reported)
Target Compound: 1-methyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide C₁₇H₂₁N₇O₂S ~423 (estimated) Triazole-thiadiazole-piperidine hybrid Not reported
N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide C₂₀H₂₁N₅O₂S₂ 427.5 Thiazole-thiadiazole-piperidine hybrid Not reported
N-(5-Alkyl-1,3,4-thiadiazol-2-yl)-1-[(heteroaryl)methyl]-5-methyl-1H-1,2,3-triazol-4-carboxamide Variable ~350–400 Triazole-1,3,4-thiadiazole hybrid Herbicidal, insecticidal
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₃H₂₁N₅O₃S₂ 383.5 Sulfamoyl-piperidine-thiadiazole Not reported

Table 2. Bioactivity Trends in Analogues

Compound Class Activity Profile Potency (Concentration) Structural Determinants
Triazole-thiadiazole hybrids Herbicidal, insecticidal 100–250 mg/L Alkyl/heteroaryl substituents
1,3,4-Thiadiazole derivatives Antimicrobial (E. coli, B. mycoides, C. albicans) Variable Nitrophenyl groups, electron-withdrawing S
Piperidine-carboxamides Antioxidant, antitumor Not specified Carbohydrazide linkages, diarylpiperidines

Research Findings and Implications

  • Antimicrobial Potential: The 4-methyl-1,2,3-thiadiazole moiety in the target compound may enhance activity against Gram-negative bacteria (e.g., E. coli) compared to 1,3,4-thiadiazole derivatives, as electron-rich thiadiazoles improve membrane penetration .
  • Herbicidal Activity : Structural parallels with ’s triazole-thiadiazole hybrids suggest the target compound could inhibit plant growth pathways, though the piperidine linker might reduce phytotoxicity .
  • Synthetic Feasibility : The use of SHELX software () for crystallographic refinement indicates that structural analogs of the target compound can be optimized for stability and crystallinity, aiding in drug design .

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